2-Methyl-2'-morpholinomethyl benzophenone
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Overview
Description
2-Methyl-2’-morpholinomethyl benzophenone is an organic compound with the molecular formula C19H21NO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzophenone core substituted with a methyl group and a morpholinomethyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2’-morpholinomethyl benzophenone typically involves the reaction of 2-methylbenzophenone with morpholine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of 2-Methyl-2’-morpholinomethyl benzophenone may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2’-morpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzophenone core to a benzhydrol derivative.
Substitution: The methyl and morpholinomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzhydrol derivatives.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
2-Methyl-2’-morpholinomethyl benzophenone has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of UV filters for sunscreens and other personal care products.
Mechanism of Action
The mechanism of action of 2-Methyl-2’-morpholinomethyl benzophenone involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In photoinitiation, the compound absorbs UV light, leading to the generation of reactive species that initiate polymerization.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler analog without the methyl and morpholinomethyl substitutions.
2-Methylbenzophenone: Lacks the morpholinomethyl group.
Morpholinomethyl benzophenone: Lacks the methyl group.
Uniqueness
2-Methyl-2’-morpholinomethyl benzophenone is unique due to the presence of both the methyl and morpholinomethyl groups, which confer distinct chemical properties and reactivity. This combination enhances its utility in various applications, particularly in photoinitiation and enzyme inhibition studies.
Properties
IUPAC Name |
(2-methylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-15-6-2-4-8-17(15)19(21)18-9-5-3-7-16(18)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNOFWMNFCGNTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643520 |
Source
|
Record name | (2-Methylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898749-87-6 |
Source
|
Record name | Methanone, (2-methylphenyl)[2-(4-morpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898749-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Methylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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